molecular formula C8H5Cl2NO2 B097155 2,4-Dichloro-1-(2-nitrovinyl)benzene CAS No. 18984-21-9

2,4-Dichloro-1-(2-nitrovinyl)benzene

Cat. No. B097155
CAS RN: 18984-21-9
M. Wt: 218.03 g/mol
InChI Key: LIWIJBBAMBDXME-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-Dichloro-1-(2-nitrovinyl)benzene is a chlorinated nitroaromatic compound. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated nitroaromatic compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of chlorinated nitroaromatic compounds typically involves halogenation and nitration steps. For example, the synthesis of 1-Chloro-2-methyl-4-nitrobenzene was achieved by oxidizing 4-chloroaniline followed by methylation . This suggests that the synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene could similarly involve chlorination of a suitable aromatic compound followed by the introduction of the nitrovinyl group.

Molecular Structure Analysis

The molecular structure of chlorinated nitroaromatic compounds is characterized by the planarity of the aromatic ring and the dihedral angles between substituents. For instance, 1-Chloro-2-methyl-4-nitrobenzene is essentially planar with a small dihedral angle between the nitro group and the phenyl ring . This indicates that 2,4-Dichloro-1-(2-nitrovinyl)benzene may also exhibit a planar structure with specific dihedral angles contributing to its reactivity and interactions.

Chemical Reactions Analysis

Chlorinated nitroaromatic compounds can undergo various chemical reactions, including photochemical reactions. The structure–reactivity correlation of such reactions was studied in compounds like 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene, where intramolecular hydrogen abstraction was observed upon UV irradiation . This suggests that 2,4-Dichloro-1-(2-nitrovinyl)benzene may also participate in similar photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitroaromatic compounds are influenced by their molecular structure. For example, the crystal structure of 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole shows that the dichlorophenyl and nitrophenyl rings form small dihedral angles with the oxadiazole ring, which affects the molecule's packing and hydrogen bonding in the crystal . This implies that the physical properties of 2,4-Dichloro-1-(2-nitrovinyl)benzene, such as melting point and solubility, could be similarly influenced by its molecular conformation and intermolecular interactions.

Scientific Research Applications

  • Residue Analysis : A method has been developed for determining residues of 2,4-dichloro-1-(4-nitrophenoxy)-benzene and its metabolites in rice and wheat using electron capture gas-liquid chromatography. This technique is sensitive and suited for routine use, highlighting its application in agricultural and food safety research (Adler & Wargo, 1975).

  • Chemical Synthesis : The synthesis of 2,4-dichloro-6-nitrobenzoic acid through the reaction of 2,4-dichloro-6-nitrotoluene with HNO3 solution has been reported. This chemical process illustrates the compound's use in organic synthesis and materials chemistry (Liu & Du, 2008).

  • Adsorption Studies : Research on the adsorption of phenols, including 2,4-dichlorophenol, by Amberlite XAD-4 resin sheds light on environmental applications. This study is relevant for understanding the removal of phenolic compounds from water, contributing to environmental pollution control (Ku & Lee, 2000).

  • Material Properties : Investigation into the thermal decomposition of dinitro-chloro-azido benzenes, including compounds related to 2,4-dichloro-1-(2-nitrovinyl)benzene, provides insights into the thermal stability and potential applications in material science (Şen et al., 2014).

  • Green Chemistry : A green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles using reactive 1,1-dichloro-2-nitroethene illustrates the compound's role in eco-friendly chemical synthesis. This method features high yields, purification simplicity, and energy efficiency, contributing to the field of sustainable chemistry (Zhu et al., 2015).

  • Analytical Methodology : A study on the determination of an anti-inflammatory methanesulfonanilide in plasma by high-speed liquid chromatography, where 2-(4'-chlorophenoxy)-4-nitromethanesulfonanilide is used as an internal standard, demonstrates the compound's utility in pharmaceutical and biomedical research (Chang et al., 1977).

  • Biological Studies : The biotransformation of 2,4-dichloro-1-(4-nitrophenoxy)benzene in barley and Apera spica vendi highlights its relevance in plant biology and herbicide metabolism studies. This research contributes to understanding how plants metabolize certain herbicides (Schütte & Hoffmann, 1982).

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Dichloronitrobenzene, indicates that it is harmful if swallowed, harmful in contact with skin, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Similar precautions may apply to 2,4-Dichloro-1-(2-nitrovinyl)benzene, but specific safety data should be consulted.

properties

IUPAC Name

2,4-dichloro-1-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWIJBBAMBDXME-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879283
Record name 2,4-DICHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-(2-nitrovinyl)benzene

CAS RN

18984-21-9
Record name 18984-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-DICHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2,4-Dichloro-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-1-(2-nitrovinyl)benzene
Reactant of Route 2
2,4-Dichloro-1-(2-nitrovinyl)benzene

Citations

For This Compound
11
Citations
HJ Al-Najjar, A Barakat, AM Al-Majid, YN Mabkhot… - Molecules, 2014 - mdpi.com
An efficient method for the synthesis of a variety of pyrimidine derivatives 3a–t by reaction of barbituric acids 1a,b as Michael donor with nitroalkenes 2a–k as Michael acceptor using an …
Number of citations: 21 www.mdpi.com
Q Wei, W Hou, N Liao, Y Peng - Advanced Synthesis & …, 2017 - Wiley Online Library
An efficient enantioselective Michael addition of a series of aromatic thiols acting as nucleophiles for β‐monosubstituted, α,β‐ and β,β‐disubstituted nitroalkenes promoted by a multi‐…
Number of citations: 16 onlinelibrary.wiley.com
E Kanberoğlu, C Tanyeli - Asian Journal of Organic Chemistry, 2016 - Wiley Online Library
A family of chiral bifunctional acid‐/base‐type quinine/squaramide organocatalysts is shown to be highly active promoters of the conjugate addition of 1‐nitropropane to various trans‐β‐…
Number of citations: 29 onlinelibrary.wiley.com
A Barakat, HJ Al-Najjar, AM Al-Majid, SF Adil, M Ali… - Molecules, 2014 - mdpi.com
An eco-benign synthesis of pyrimidine derivatives 2a,b containing different functional groups with different electronic character starting from nitroalkenes 1a and 2b has been described. …
Number of citations: 6 www.mdpi.com
E Kanberoğlu - 2015 - open.metu.edu.tr
1,3-dinitro compounds are key materials in the synthesis of a variety of important fine chemicals. Moreover, they are reduced to 1,3-diamines which are starting materials of biologically …
Number of citations: 2 open.metu.edu.tr
İ Bakırcı Çetinkaya - 2016 - open.metu.edu.tr
The enantioselective organocatalytic Michael addition reaction has gained increased attention as an asymmetric synthesis strategy for CC bond formation. In this regard, (1R,2R)-trans-1…
Number of citations: 3 open.metu.edu.tr
J Yang, J Dong, X Lü, Q Zhang… - Chinese Journal of …, 2012 - Wiley Online Library
Ethylenediamine (H 2 NCH 2 CH 2 NH 2 ) was found to be a highly effective catalyst for the condensation of aryl aldehydes with nitromethane (or nitroethane). When 1%–2% (mol%) of …
Number of citations: 19 onlinelibrary.wiley.com
S Kawazoe, K Yoshida, Y Shimazaki, T Oriyama - Tetrahedron Letters, 2015 - Elsevier
The catalyst 1-[(3R,4S)-1-benzyl-4-phenyl-pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]urea (8) designed based on 1-[(3R)-1-benzylpyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]…
Number of citations: 15 www.sciencedirect.com
E Bilsland, A Sparkes, K Williams, HJ Moss… - Open …, 2013 - royalsocietypublishing.org
We have developed a robust, fully automated anti-parasitic drug-screening method that selects compounds specifically targeting parasite enzymes and not their host counterparts, thus …
Number of citations: 40 royalsocietypublishing.org
SG Oliver, J Rowland, W Aubrey, R Pateman, M Young… - 2013 - pure.aber.ac.uk
1. Summary We have developed a robust, fully automated anti-parasitic drug-screening method that selects compounds specifically targeting parasite enzymes and not their host …
Number of citations: 0 pure.aber.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.